molecular formula C25H22N2O3S B2542761 1-[(3-Methoxyphenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894543-20-5

1-[(3-Methoxyphenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2542761
CAS No.: 894543-20-5
M. Wt: 430.52
InChI Key: XQOCONBLYKMGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and thiazolidine ring system, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The thiazolidine ring can be formed through the reaction of cysteine with aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole and thiazolidine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its spiro structure, which combines the properties of both indole and thiazolidine rings

Properties

IUPAC Name

1'-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-10-12-19(13-11-17)27-23(28)16-31-25(27)21-8-3-4-9-22(21)26(24(25)29)15-18-6-5-7-20(14-18)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCONBLYKMGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.